N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide
Description
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE: is a complex organic compound that features a benzothiazole core, a nitrobenzamide moiety, and a tert-butylphenylmethylsulfanyl substituent
Properties
Molecular Formula |
C25H23N3O3S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C25H23N3O3S2/c1-25(2,3)17-10-8-16(9-11-17)15-32-24-27-20-13-12-18(14-22(20)33-24)26-23(29)19-6-4-5-7-21(19)28(30)31/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
ASQBQNMUQBTNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Nitrobenzamide Moiety: This step involves the nitration of a benzamide precursor, followed by coupling with the benzothiazole core.
Attachment of the Tert-Butylphenylmethylsulfanyl Group: This can be done via a nucleophilic substitution reaction where the benzothiazole core is reacted with a tert-butylphenylmethylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-TERT-BUTYLPHENYL)-4-CHLOROBENZAMIDE
- N-(2-TERT-BUTYLPHENYL)-4-METHOXYBENZAMIDE
Uniqueness
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE is unique due to the presence of the benzothiazole core and the combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
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